molecular formula C11H12N2O4 B2588852 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide CAS No. 330677-19-5

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

Cat. No. B2588852
M. Wt: 236.227
InChI Key: WAFGBRNEXQJJGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, commonly known as NPPA, is a chemical compound that belongs to the class of nitrophenyl ether derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

Photoreactivity in Solvents

Flutamide, a structurally related compound to 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, undergoes photoreactions in different solvents, leading to products like phenoxy radicals and nitrogen monoxide. These findings highlight the potential of such compounds in understanding photoreactivity and the formation of nitrophenol derivatives under UV light exposure. The study provides insights into the chemical behavior of nitrophenyl compounds in response to sunlight, which may have implications for designing materials with specific light-responsive properties (Watanabe, Fukuyoshi, & Oda, 2015).

Crystal Structure and Optical Properties

Research into orcinolic derivatives, including compounds similar to 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, has shown that these compounds can act as indicators for hydroxide ions, with changes in their optical properties upon interaction. This work is significant for developing sensors or indicators based on chemical structure changes in response to environmental factors, which could have broad applications in analytical chemistry and environmental monitoring (Wannalerse et al., 2022).

Anticancer, Anti-inflammatory, and Analgesic Activities

A study on 2-(substituted phenoxy) acetamide derivatives, closely related to 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, demonstrated potential anticancer, anti-inflammatory, and analgesic activities. This suggests that modifications to the phenoxy acetamide structure could yield compounds with significant therapeutic benefits, pointing towards potential applications in drug development and the treatment of various diseases (Rani, Pal, Hegde, & Hashim, 2014).

Photocatalytic Degradation of Pharmaceuticals

The photocatalytic degradation study of acetaminophen, a compound with similar functional groups to 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide, using TiO2 under UV light, demonstrates the potential of nitrophenyl derivatives in environmental applications. This research contributes to understanding how these compounds can be involved in the degradation of pharmaceutical pollutants, offering insights into novel methods for water treatment and pollution control (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

properties

IUPAC Name

2-(4-nitrophenoxy)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h2-6H,1,7-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFGBRNEXQJJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

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